Cas no 2230807-66-4 (tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate)

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylateは、有機合成化学において重要な中間体として利用される化合物です。tert-ブチル基とプロパルギル基を有するオキソラン骨格を持ち、高い反応性と安定性を兼ね備えています。この化合物は、特に複雑な分子構造の構築や官能基変換に有用であり、医薬品や機能性材料の合成において幅広く応用可能です。tert-ブチルエステル部分は脱保護が容易であり、プロパルギル基はクリックケミストリーなどのカップリング反応に適しています。さらに、立体障害を利用した選択的反応にも利用できるため、精密合成の場面で優位性を示します。

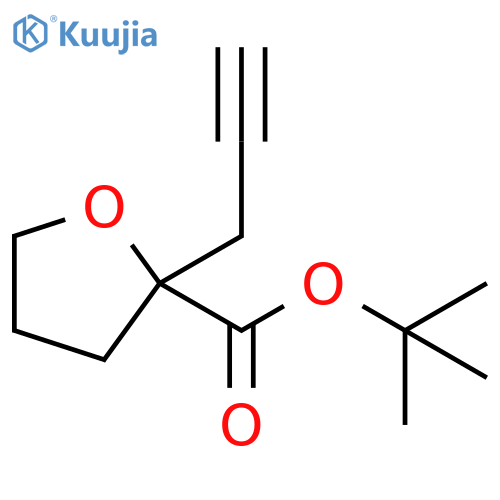

2230807-66-4 structure

商品名:tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate

CAS番号:2230807-66-4

MF:C12H18O3

メガワット:210.269524097443

MDL:MFCD31691385

CID:5213543

PubChem ID:137965766

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate

-

- MDL: MFCD31691385

- インチ: 1S/C12H18O3/c1-5-7-12(8-6-9-14-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3

- InChIKey: DNHNUEAFAZIUGH-UHFFFAOYSA-N

- ほほえんだ: O1CCCC1(CC#C)C(OC(C)(C)C)=O

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2009277-1.0g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 1g |

$699.0 | 2023-05-31 | |

| Chemenu | CM468000-1g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95%+ | 1g |

$759 | 2023-03-10 | |

| Aaron | AR01FI8Z-50mg |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 50mg |

$248.00 | 2025-02-11 | |

| Aaron | AR01FI8Z-10g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 10g |

$4160.00 | 2025-02-11 | |

| Aaron | AR01FI8Z-5g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 5g |

$2814.00 | 2025-02-11 | |

| A2B Chem LLC | AY02007-2.5g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 2.5g |

$1478.00 | 2024-04-20 | |

| Aaron | AR01FI8Z-500mg |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 500mg |

$776.00 | 2025-02-11 | |

| A2B Chem LLC | AY02007-50mg |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 50mg |

$206.00 | 2024-04-20 | |

| Enamine | EN300-2009277-0.25g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 0.25g |

$347.0 | 2023-09-16 | |

| Enamine | EN300-2009277-0.1g |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate |

2230807-66-4 | 95% | 0.1g |

$241.0 | 2023-09-16 |

tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2230807-66-4 (tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量